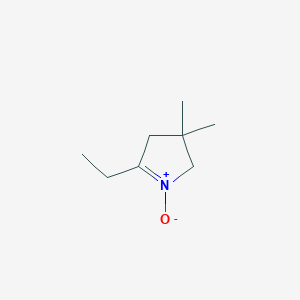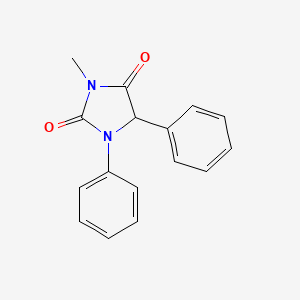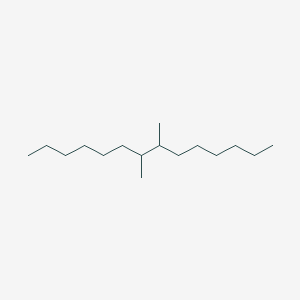
Tetradecane, 7,8-dimethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecane, 7,8-dimethyl is a hydrocarbon compound with the molecular formula C16H34 . It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecane, 7,8-dimethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecane, 7,8-dimethyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated alkanes, alkylated alkanes
Aplicaciones Científicas De Investigación
Tetradecane, 7,8-dimethyl has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential role in biological systems, including its interactions with cell membranes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used as a solvent or intermediate in the production of other chemicals, including surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of Tetradecane, 7,8-dimethyl involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can interact with lipid membranes, affecting their fluidity and permeability. Additionally, it can participate in chemical reactions that modify its structure and properties, leading to the formation of new compounds with different biological or chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecane: A straight-chain alkane with the formula .
Hexadecane: A straight-chain alkane with the formula .
Pentadecane: A straight-chain alkane with the formula .
Uniqueness
Tetradecane, 7,8-dimethyl is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of methyl groups at the 7th and 8th positions can influence its reactivity, boiling point, and interactions with other molecules.
Propiedades
Número CAS |
2801-86-7 |
|---|---|
Fórmula molecular |
C16H34 |
Peso molecular |
226.44 g/mol |
Nombre IUPAC |
7,8-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
Clave InChI |
ADQGKNVLGXQIRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



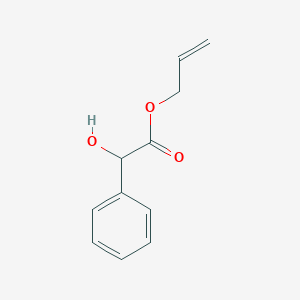
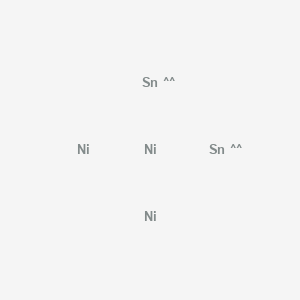
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
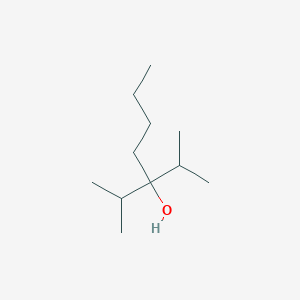
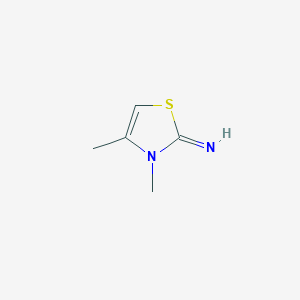
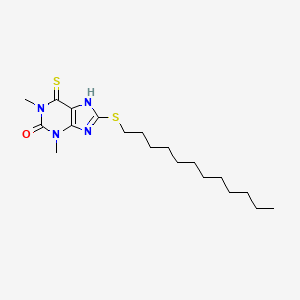
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
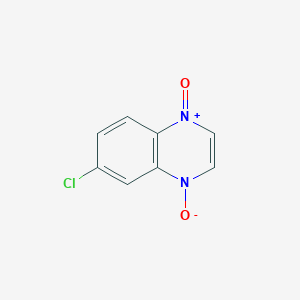
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
